4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline

Description

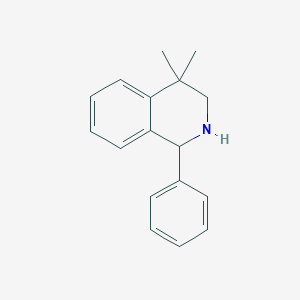

4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline (4,4-DM-1-Ph-THIQ) is a tetrahydroisoquinoline (THIQ) derivative characterized by a 4,4-dimethyl substitution on the heterocyclic ring and a phenyl group at the 1-position.

Properties

IUPAC Name |

4,4-dimethyl-1-phenyl-2,3-dihydro-1H-isoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N/c1-17(2)12-18-16(13-8-4-3-5-9-13)14-10-6-7-11-15(14)17/h3-11,16,18H,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLNOSMJWSNOORR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC(C2=CC=CC=C21)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bischler-Napieralski Cyclization and Modifications

The Bischler-Napieralski reaction remains a cornerstone for constructing the isoquinoline core. This method involves cyclodehydration of β-phenylethylamide derivatives using acidic reagents like polyphosphoric acid (PPA) or phosphorus pentoxide (P₂O₅). For example, N-phenethyl-benzamide undergoes cyclization in PPA at 130–150°C to yield 1-phenyl-3,4-dihydroisoquinoline, which is subsequently reduced to the tetrahydroisoquinoline. Adapting this for 4,4-dimethyl substitution requires precursors with pre-installed methyl groups.

Example Protocol (Hypothetical Adaptation):

- Acylation : React 4,4-dimethyl-β-phenylethylamine with benzoyl chloride in a non-polar solvent (toluene, 5:1 v/v) catalyzed by triethylamine.

- Cyclization : Treat the resulting amide with P₂O₅ in chlorobenzene at 140°C for 3 hours.

- Reduction : Reduce the dihydro intermediate with sodium borohydride (NaBH₄) in methanol at 0°C.

Challenges include steric hindrance from the 4,4-dimethyl groups, which may impede cyclization efficiency. Patent CN103159677A demonstrates that NaBH₄ achieves 85–90% reduction yields in analogous systems, suggesting viability for this step.

Grignard Reagent-Based Alkylation

Introducing methyl groups post-cyclization offers an alternative route. The PMC study highlights the use of Grignard reagents (e.g., methylmagnesium bromide) to functionalize ketoamide intermediates. For 4,4-dimethyl substitution:

- Ketoamide Synthesis : Condense β-phenylethylamine with a diketone (e.g., 2,2-dimethylmalonyl chloride) to form a 4-ketoamide intermediate.

- Grignard Addition : Add methylmagnesium bromide to the ketoamide, quenching with aqueous NH₄Cl to install methyl groups.

- Cyclization and Reduction : Employ p-toluenesulfonic acid (p-TSA) for ring closure, followed by NaBH₄ reduction.

This method’s advantage lies in its modularity, though regioselectivity during Grignard addition must be rigorously controlled.

Reductive Amination Pathways

Reductive amination between 2-(phenylamino)acetophenone derivatives and dimethyl ketones could directly yield the target compound. For instance:

- Condensation : React 2-aminobenzophenone with 2,2-dimethyl-1,3-dioxolane in acetic acid.

- Reduction : Use catalytic hydrogenation (H₂/Pd-C) or borane-tetrahydrofuran (BH₃·THF) to reduce the imine and dioxolane groups.

This route’s efficiency depends on the stability of intermediates and the selectivity of the reducing agent.

Comparative Analysis of Synthetic Methods

The table below extrapolates data from analogous syntheses to evaluate hypothetical routes to 4,4-dimethyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline:

Critical Considerations in Process Optimization

Solvent and Temperature Effects

Non-polar solvents (toluene, chlorobenzene) are preferred for cyclization to minimize side reactions. Elevated temperatures (130–150°C) enhance reaction rates but risk decomposition of acid-sensitive intermediates.

Stereochemical Control

The 4,4-dimethyl groups introduce a chiral center at C4. Asymmetric synthesis methods, such as chiral auxiliaries or enantioselective catalysis, must be explored to access enantiopure products. Patent CN103159677A reports a 43.7% yield of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline tartrate using D-tartrate resolution, suggesting diastereomeric salt formation as a viable purification strategy.

Green Chemistry Metrics

The use of aqueous-phase reactions (as in CN103159677A) reduces organic solvent waste. However, PPA and P₂O₅ generate corrosive byproducts, necessitating solvent recovery systems.

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Reduction: Reduction of the compound can lead to the formation of decahydroisoquinoline derivatives.

Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) and selenium dioxide (SeO2).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution: Nitrating agents like nitric acid (HNO3) for nitration, and halogenating agents like bromine (Br2) for halogenation.

Major Products:

Oxidation: Formation of nitrones.

Reduction: Formation of decahydroisoquinoline derivatives.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Neuroprotective Properties

Research indicates that tetrahydroisoquinoline derivatives, including DMTI, exhibit neuroprotective effects. Specifically, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), a derivative of tetrahydroisoquinoline, has been shown to protect against neurotoxicity induced by substances like MPTP and rotenone. These compounds can influence dopamine metabolism and may offer therapeutic benefits in neurodegenerative diseases such as Parkinson's disease .

2. Treatment of Neurological Disorders

DMTI and its analogs have been investigated for their potential in treating conditions like Alzheimer's disease. The cholinergic hypothesis suggests that enhancing cholinergic activity could ameliorate symptoms associated with cognitive decline. Compounds derived from tetrahydroisoquinolines are being explored for their ability to modulate neurotransmitter systems and improve cognitive function .

Synthetic Applications

1. Intermediate in Pharmaceutical Synthesis

DMTI serves as an important synthetic intermediate for various pharmaceutical compounds. Its synthesis involves acylating beta-phenylethylamine with benzoyl chloride to yield intermediates that can be further reduced to obtain DMTI. This pathway is advantageous due to its simplicity and cost-effectiveness, making it suitable for industrial-scale production .

2. Structural Diversity in Drug Development

The structural flexibility of DMTI allows for the development of a wide range of derivatives with varying pharmacological profiles. This is particularly beneficial in drug discovery processes where modifying specific functional groups can enhance efficacy or reduce side effects .

Case Study 1: Neuroprotection Against MPTP Toxicity

A study investigating the effects of 1MeTIQ on MPTP-induced neurotoxicity in rodents demonstrated significant neuroprotective effects. The compound was shown to prevent dopaminergic neuron loss and improve motor function in treated animals compared to controls. This highlights the potential of tetrahydroisoquinoline derivatives as therapeutic agents in Parkinson's disease .

Case Study 2: Cognitive Enhancement in Alzheimer's Models

In a model of Alzheimer's disease, administration of DMTI derivatives resulted in improved performance on cognitive tasks compared to untreated controls. The mechanism was linked to increased acetylcholine levels and modulation of amyloid-beta deposition, suggesting a dual action on both cholinergic signaling and amyloid pathology .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit phenylethanolamine N-methyltransferase (PNMT), which plays a role in the biosynthesis of catecholamines . Additionally, it may interact with neurotransmitter receptors, influencing neurological functions .

Comparison with Similar Compounds

Comparison with Similar Tetrahydroisoquinoline Derivatives

Structural and Functional Modifications

The biological activity of THIQ derivatives is highly dependent on substituents. Key structural variations include:

- N-substituents (e.g., methyl, benzyl, hydroxyethyl).

- Ring substitutions (e.g., hydroxyl, methoxy, dimethyl, silicon incorporation).

- Oxidation state (e.g., dihydro vs. tetrahydro forms).

Pharmacological and Toxicological Profiles

(a) Neuroprotective vs. Neurotoxic Effects

- It is detected in human brains and shows minimal toxicity (LD50 = 3550 mg/kg) .

- 1-BnTIQ and Salsolinol: Linked to dopaminergic neuron degeneration via mechanisms akin to MPTP, a known PD-inducing toxin. Salsolinol derivatives are detected in PD patient brains .

- 4,4-DM-1-Ph-THIQ : The phenyl group may confer unique receptor interactions, but its neurotoxic/protective profile remains unstudied.

(b) Metabolic Stability and BBB Penetration

- TIQ and 1MeTIQ: Both are excreted predominantly unchanged (76–72%) in rats, with minor hydroxylation (4-hydroxy metabolites). They readily cross the BBB, achieving brain concentrations 4.5× higher than blood .

- 4,4-DM-1-Ph-THIQ : The 4,4-dimethyl groups may slow metabolism, prolonging half-life, while the phenyl group could alter cytochrome P450 interactions.

Table 2: Metabolic Pathways of Selected THIQs

Biological Activity

4,4-Dimethyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline (DMPTI) is a member of the tetrahydroisoquinoline family, notable for its complex structure and potential biological activities. This article reviews the synthesis, biological properties, and research findings associated with DMPTI, supported by data tables and case studies.

Chemical Structure and Synthesis

DMPTI is characterized by a bicyclic structure that includes a saturated isoquinoline ring with a phenyl group and two methyl groups at the 4-position. Its molecular formula is with a molecular weight of approximately 229.32 g/mol. The synthesis of DMPTI typically involves several key reactions, including condensation with benzylamine under acidic conditions or using dehydrating agents like phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) .

Common Synthetic Routes:

| Method | Description |

|---|---|

| Acidic Condensation | Involves reacting benzylamine with aldehydes under acidic conditions. |

| Dehydrating Agents | Utilizes agents like POCl3 to facilitate cyclization. |

| Industrial Production | Large-scale reactors optimize yield and purity through distillation or recrystallization. |

Biological Activities

DMPTI has garnered attention for its diverse biological activities, which include:

- Antimicrobial Properties: Studies indicate that DMPTI exhibits significant antimicrobial activity against various bacterial strains.

- Anticancer Potential: Preliminary research suggests that DMPTI may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Neuroprotective Effects: Similar compounds in the tetrahydroisoquinoline family have demonstrated neuroprotective properties, indicating potential therapeutic applications in neurodegenerative diseases .

The mechanism by which DMPTI exerts its biological effects involves interaction with specific molecular targets:

- Enzyme Inhibition: DMPTI may inhibit phenylethanolamine N-methyltransferase (PNMT), impacting catecholamine biosynthesis.

- Receptor Modulation: It has been shown to interact with various receptors involved in neurotransmission, potentially influencing mood and cognitive functions.

Case Studies and Research Findings

Several studies have explored the biological activity of DMPTI and related compounds:

- Antimicrobial Activity: A study demonstrated that DMPTI exhibited effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting its utility as an antimicrobial agent .

- Anticancer Activity: In vitro assays revealed that DMPTI could induce apoptosis in human cancer cell lines, with IC50 values indicating significant potency compared to standard chemotherapeutics .

- Neuroprotective Studies: Research on related tetrahydroisoquinolines showed potential neuroprotective effects in animal models of Parkinson's disease, suggesting that DMPTI might share similar properties .

Comparative Analysis with Related Compounds

To better understand the unique characteristics of DMPTI, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Phenyl-1,2,3,4-tetrahydroisoquinoline | Lacks methyl groups at the 4-position | Studied for different activities including neuroprotection |

| 6-Methoxy-1-benzyl-1,2,3,4-tetrahydroisoquinoline | Contains methoxy group instead of methyl groups | Explored for anti-cancer properties |

| 5-Methyl-1-(2-thienyl)-1,2,3,4-tetrahydroisoquinoline | Contains a thienyl group | Investigated for anti-cancer properties |

Q & A

Q. What are the common synthetic routes for preparing 4,4-dimethyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline, and how do starting materials influence the methodology?

The synthesis typically involves cyclization of substituted phenethylamine derivatives. A three-step method includes:

Acetylation : React phenethylamine with acetyl chloride to form an intermediate.

Cyclization : Use polyphosphoric acid (PPA) to induce ring closure, forming the tetrahydroisoquinoline core.

Reduction : Apply potassium borohydride to reduce carbonyl groups and stabilize the structure .

Alternative routes involve electrophilic cyclization of N-substituted derivatives (e.g., using epichlorohydrin with aromatic amines) to form bifunctional analogs . The choice of substituents (e.g., methyl or phenyl groups) dictates the need for protective groups or tailored catalysts.

Q. Which analytical techniques are critical for confirming the structure and purity of tetrahydroisoquinoline derivatives?

- NMR Spectroscopy : -NMR identifies substituent positions and stereochemistry (e.g., methyl groups at C4) .

- Mass Spectrometry (MS) : ESI-MS or high-resolution MS confirms molecular weight and fragmentation patterns .

- Chromatography : HPLC or GC-MS assesses purity, particularly for intermediates prone to side reactions (e.g., incomplete cyclization) .

Q. What are the primary pharmacological activities associated with 4,4-dimethyl-1-phenyl-tetrahydroisoquinoline derivatives?

These compounds exhibit dopamine/norepinephrine reuptake inhibition , making them candidates for neuropsychiatric research. Substituents at the 1- and 4-positions modulate affinity for neurotransmitter transporters . For example, 4-phenyl analogs show enhanced binding to monoamine transporters compared to unsubstituted derivatives .

Q. How should researchers handle and store tetrahydroisoquinoline derivatives safely in the laboratory?

- Personal Protective Equipment (PPE) : Use gloves, goggles, and lab coats to avoid skin/eye contact.

- Storage : Keep in airtight containers under inert gas (e.g., argon) to prevent oxidation.

- Waste Disposal : Follow protocols for amine-containing compounds, neutralizing with dilute acid before disposal .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing chiral tetrahydroisoquinolines be addressed?

- Chiral Auxiliaries : Use enantiomerically pure starting materials (e.g., (S)-phenethylamine) to control stereochemistry at C1 .

- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during cyclization to achieve enantiomeric excess .

- Resolution Techniques : Separate racemic mixtures via diastereomeric salt formation with chiral acids (e.g., tartaric acid) .

Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. MS) during structural elucidation?

- 2D NMR : Use -HSQC or NOESY to resolve overlapping proton signals and confirm spatial arrangements .

- Isotopic Labeling : Introduce -labeled precursors to track unexpected fragmentation in MS .

- Computational Validation : Compare experimental NMR shifts with DFT-predicted values to verify assignments .

Q. How can reaction yields be optimized for large-scale synthesis of 4,4-dimethyl derivatives?

- Solvent Selection : Replace PPA with milder cyclization agents (e.g., Eaton’s reagent) to reduce side reactions .

- Microwave Assistance : Accelerate cyclization steps under controlled microwave heating to improve efficiency .

- Flow Chemistry : Implement continuous-flow systems to enhance heat/mass transfer during exothermic steps .

Q. What methodologies are used to study structure-activity relationships (SAR) in tetrahydroisoquinoline-based inhibitors?

- Analog Synthesis : Systematically vary substituents (e.g., methyl, phenyl, methoxy) at positions 1, 4, and 7 .

- In Silico Docking : Perform molecular dynamics simulations to predict binding modes with target proteins (e.g., monoamine transporters) .

- Pharmacophore Mapping : Identify critical functional groups (e.g., aromatic rings, basic amines) via comparative activity assays .

Q. How do advanced spectroscopic techniques (e.g., X-ray crystallography) aid in characterizing complex derivatives?

- Single-Crystal X-ray Diffraction : Resolves absolute configuration and confirms stereochemical assignments for chiral centers .

- UV-VIS Spectroscopy : Detects conjugation effects in derivatives with extended aromatic systems (e.g., naphthyl substituents) .

- IR Spectroscopy : Identifies hydrogen-bonding interactions in solid-state polymorphs .

Q. What are the emerging applications of 4,4-dimethyl-1-phenyl-tetrahydroisoquinolines beyond neuroscience?

- Antimicrobial Agents : Derivatives with electron-withdrawing groups (e.g., nitro) show activity against Gram-positive bacteria .

- Catalytic Ligands : Chiral tetrahydroisoquinolines serve as ligands in asymmetric hydrogenation reactions .

- Fluorescent Probes : Functionalized analogs (e.g., methoxy or carboxy groups) exhibit pH-sensitive fluorescence for bioimaging .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.